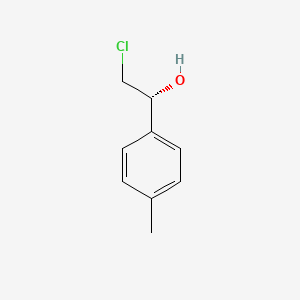

(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol

Overview

Description

“(1R)-1-(4-methylphenyl)ethan-1-ol” is also known as “®-1-(4-Methylphenyl)ethyl alcohol”. It belongs to the category of organic compounds known as alcohols, phenols, phenol-alcohols, and their derivatives .

Molecular Structure Analysis

The molecular formula of “(1R)-1-(4-methylphenyl)ethan-1-ol” is C9H12O, and its molecular weight is 136.19 .Physical And Chemical Properties Analysis

The boiling point of “(1R)-1-(4-methylphenyl)ethan-1-ol” is 216°C, and its density is 0.995. It should be stored in a sealed container in a dry room at room temperature. Its predicted pKa is 14.56±0.20, and its estimated LogP is 1.842 .Scientific Research Applications

Environmental Impact and Toxicology

- Occupational exposure to chlorinated solvents, including those similar in structure or function to "(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol", has been linked to adverse health effects such as toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity. Despite their large-volume use, the definitive studies incorporating biomarkers for exposure and effects remain to be done to conclusively link exposure levels with health outcomes (Ruder, 2006).

Bioremediation Techniques

- Bioremediation has emerged as a potential cost-effective method to degrade persistent pollutants like DDT, which shares characteristics with chlorinated compounds. While abiotic processes contribute to the dissipation of such contaminants without altering their structure significantly, biodegradation offers a means to substantially reduce concentrations through microbial action. The review by Foght et al. (2001) outlines the DDTr-degrading organisms and processes that could be applicable for remediating soils contaminated by similar chlorinated compounds (Foght, April, Biggar, & Aislabie, 2001).

Chemical Properties and Synthesis

- Research on the synthesis and applications of organohalides, such as 2-Fluoro-4-bromobiphenyl, provides insights into practical methods for producing key intermediates for pharmaceuticals like flurbiprofen. These studies, including methods for cross-coupling reactions and optimizations for large-scale production, reflect the broader interest in efficiently synthesizing compounds with specific halogenation patterns for industrial and pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).

Safety And Hazards

“(1R)-1-(4-methylphenyl)ethan-1-ol” has been classified with the GHS07 hazard symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(1R)-2-chloro-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIOYEPFDGBZMW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide](/img/structure/B1432319.png)